REACTION_SMILES
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[CH3:29][N:30]([CH3:31])[CH:32]=[O:33].[F:13][C:14]([c:15]1[cH:16][c:17]([N:21]2[CH2:22][CH2:23][NH:24][CH2:25][CH2:26]2)[cH:18][cH:19][cH:20]1)([F:27])[F:28].[nH:1]1[cH:2][cH:3][c:4]2[cH:5][cH:6][cH:7][c:8]([C:10](=[O:11])[OH:12])[c:9]12>>[nH:1]1[cH:2][cH:3][c:4]2[cH:5][cH:6][cH:7][c:8]([C:10](=[O:12])[N:24]3[CH2:23][CH2:22][N:21]([c:17]4[cH:16][c:15]([C:14]([F:13])([F:27])[F:28])[cH:20][cH:19][cH:18]4)[CH2:26][CH2:25]3)[c:9]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1cccc(N2CCNCC2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cccc2cc[nH]c12
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Name
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Type
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product
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Smiles
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O=C(c1cccc2cc[nH]c12)N1CCN(c2cccc(C(F)(F)F)c2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |